5-Iodo-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
Molecular Formula |
C5H3IN4 |
|---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
5-iodo-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C5H3IN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H |
InChI Key |
YKEJKLWTZVLCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=NN=C2C=N1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
- 5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine Derivatives :
- 3f (5-Chloro-3-(4-iodophenyl)-triazolopyrazine) : Exhibits a chlorine at the 5-position and an iodophenyl substituent. The iodine here is on the phenyl ring rather than the core, highlighting how halogen placement affects electronic interactions. This compound’s NMR data (δ 9.34 ppm for the triazole proton) suggests strong deshielding effects due to the electron-withdrawing iodine .
- 45l (5-Bromo-3-(2-nitrophenyl)-triazolopyrazine) : Bromine at the 5-position enhances stability compared to chlorine, as seen in its HRMS data (m/z 305.0036) .
Aryl- and Alkyl-Substituted Derivatives
- Phenethoxy and Adamantane Derivatives :
- 47d (3-(3,5-Di-tert-butylphenyl)-8-phenethoxy-triazolopyrazine) : Bulky tert-butyl groups improve lipophilicity, while phenethoxy enhances π-π stacking. Yield: 3% .
- 17 (5-Adamantylmethoxy-triazolopyrazine) : Adamantane substituents confer rigidity and metabolic stability. Characterized by ¹H/¹³C NMR .
| Compound | Substituents | Key Properties | Reference |
|---|---|---|---|
| 47d | Di-tert-butylphenyl + phenethoxy | Low yield (3%), high lipophilicity | |
| 17 | Adamantylmethoxy | Rigid structure, metabolic stability |
Anticancer and Kinase Inhibition
- c-Met/VEGFR-2 Inhibitors: Compound 19c ([1,2,4]triazolo[4,3-a]pyrazine-ACDFOPA): IC₅₀ = 1.6 nM against human renin, with marked blood pressure reduction in marmosets at 3 mg/kg (IV) . Derivatives with 4-oxo-pyridazinone: IC₅₀ values of 21a–l and 22a–l range from 0.12–8.7 µM against A549, MCF-7, and HeLa cells .
Antimicrobial Activity
- Triazolopyrazin-8(7H)-one Derivatives :
Physicochemical and Energetic Properties
Stability and Reactivity
- Energetic Materials: 63 and 64 (Trinitromethyl/furazano-triazolopyrazines): High densities (1.89–1.93 g/cm³) and detonation velocities (~8,500 m/s), comparable to TNT. Iodine analogs may offer similar stability but with higher molecular weight .
- Synthetic Routes :
| Property | 5-Iodo-triazolopyrazine | Chloro/Bromo Analogs | Energetic Derivatives |
|---|---|---|---|
| Molecular Weight | ~275 g/mol (estimated) | 210–300 g/mol | 300–400 g/mol |
| Stability | Moderate (iodine lability) | High (Cl/Br inertness) | High (thermal/kinetic) |
| Detonation Velocity | N/A | N/A | 8,500 m/s |
Q & A
Q. What are the traditional synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyrazine derivatives?
The most common method involves cyclization of 2-chloro-3-hydrazinopyrazine (derived from 2,3-dichloropyrazine) using carbonic acid halides, followed by hydrolysis of the intermediate 8-chloro derivative and N-alkylation. This approach allows substitution at position 3 but limits substituent diversity at position 7. Recent advancements use carbonyl reagents to expand substituent flexibility at position 3 .
Q. How is the antimicrobial activity of [1,2,4]triazolo[4,3-a]pyrazine derivatives evaluated?
Microbiological screening involves testing against gram-positive/gram-negative bacteria and fungi. For example, 7-(4-fluorobenzyl)-3-thioxo derivatives exhibit MIC (Minimum Inhibitory Concentration) values of 12.5 µg/ml and MBC (Minimum Bactericidal Concentration) of 25.0 µg/ml against gram-negative strains. Activity is assessed via broth microdilution or agar diffusion assays .
| Compound | MIC (µg/ml) | MBC (µg/ml) | Target Organisms |
|---|---|---|---|
| 7-(4-fluorobenzyl)-3-thioxo | 12.5 | 25.0 | Gram-negative bacteria |
Q. What analytical techniques are used for structural characterization of [1,2,4]triazolo[4,3-a]pyrazine derivatives?
Key methods include:
- HPLC : For impurity profiling (e.g., detecting semiproducts like 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one) .
- Potentiometric titration : To quantify the active substance (99.0–101.0% purity) using 0.1 M perchloric acid in anhydrous acetic acid .
- NMR/IR spectroscopy : For confirming cyclization and functional group integrity .
Advanced Research Questions
Q. How can substituent diversity at position 7 be achieved in [1,2,4]triazolo[4,3-a]pyrazine synthesis?
Advanced strategies include:
Q. What methodologies address contradictions in synthetic yields for 5-iodo derivatives?
Discrepancies arise from iodination conditions (e.g., solvent polarity, temperature). Optimized protocols use:
- Electrochemical-photochemical coupling : Combining tetrazoles with dimethoxypyrazine, followed by UV-induced nitrilimine cyclization (yields >80%) .
- Protecting group strategies : tert-Butoxycarbonyl (Boc) or trimethylsilyl groups to stabilize intermediates during iodination .
Q. What advanced analytical methods quantify [1,2,4]triazolo[4,3-a]pyrazine derivatives in pharmaceutical research?
Q. How do electrochemical-photochemical strategies improve synthesis efficiency?
This two-step method avoids harsh reagents:
- Electrochemical coupling : Tetrazoles + 2,6-dimethoxypyrazine → 2,5-disubstituted tetrazoles.
- Photocyclization : UV irradiation (254/265 nm) generates nitrilimine intermediates, which cyclize to form the triazolo-pyrazine core. Yields exceed traditional methods by 15–20% .
Q. What structure-activity relationships (SAR) guide the design of kinase inhibitors based on [1,2,4]triazolo[4,3-a]pyrazine?
- Position 3 : Thioxo or amino groups enhance c-Met/VEGFR-2 inhibition (IC₅₀ < 50 nM).
- Position 7 : Aryl/heteroaryl substituents (e.g., 4-fluorobenzyl) improve selectivity and solubility.
- Hybrid scaffolds : 4-oxo-pyridazinone moieties at position 5 boost antiproliferative activity against A549/MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
